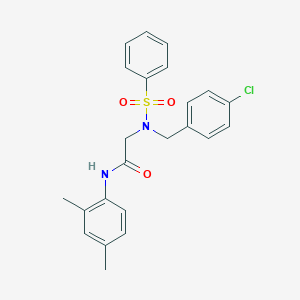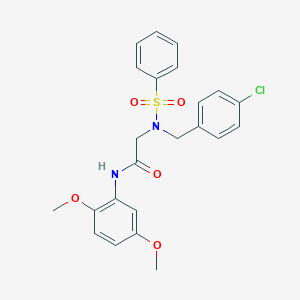![molecular formula C19H15BrN2O4S B301017 Methyl 4-{[5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301017.png)
Methyl 4-{[5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate, commonly known as MBOT, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule contains a thiazolidinone ring, which is known for its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
作用機序
The mechanism of action of MBOT is not fully understood, but it is believed to be mediated through the inhibition of various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. MBOT has been shown to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor protein IκBα. MAPK and PI3K/Akt are also involved in cell survival and proliferation. MBOT has been shown to inhibit the activation of these pathways by blocking the phosphorylation of their downstream targets.
Biochemical and Physiological Effects
MBOT has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as catalase and superoxide dismutase. MBOT also reduces the expression of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and inhibits the activation of various inflammatory pathways, such as NF-κB and MAPK. Moreover, MBOT has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
実験室実験の利点と制限
MBOT has several advantages and limitations for lab experiments. One of the advantages is its high solubility in water, which makes it easy to prepare and administer in various in vitro and in vivo experiments. Moreover, MBOT has been shown to exhibit low toxicity and is well-tolerated in animal models. However, one of the limitations is its relatively low stability, which requires careful storage and handling. Moreover, the mechanism of action of MBOT is not fully understood, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for the research on MBOT. One of the potential applications is its use as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Moreover, MBOT has shown promising results in preclinical studies as an anticancer agent, and further research is needed to explore its potential in cancer therapy. Additionally, the development of novel analogs of MBOT with improved stability and potency could lead to the discovery of new therapeutic agents with diverse biological activities.
合成法
MBOT is synthesized by the reaction of 5-bromo-2-hydroxybenzaldehyde with 3-methyl-4-amino-5-mercapto-1,2,4-triazole in the presence of acetic acid. The resulting compound is then reacted with methyl 4-aminobenzoate in the presence of sodium acetate, which leads to the formation of MBOT. The purity of the synthesized compound is confirmed using various analytical techniques, including NMR, IR, and mass spectroscopy.
科学的研究の応用
MBOT has been extensively studied for its potential therapeutic applications. It has shown promising results in various preclinical studies, including anti-inflammatory, antioxidant, and anticancer activities. MBOT has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It also exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, MBOT has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
特性
製品名 |
Methyl 4-{[5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
分子式 |
C19H15BrN2O4S |
分子量 |
447.3 g/mol |
IUPAC名 |
methyl 4-[[(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C19H15BrN2O4S/c1-22-17(24)16(10-12-9-13(20)5-8-15(12)23)27-19(22)21-14-6-3-11(4-7-14)18(25)26-2/h3-10,23H,1-2H3/b16-10-,21-19? |
InChIキー |
CQUZGUGGTIEPEX-NOPVENIWSA-N |
異性体SMILES |
CN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)O)/SC1=NC3=CC=C(C=C3)C(=O)OC |
SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)Br)O)SC1=NC3=CC=C(C=C3)C(=O)OC |
正規SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)Br)O)SC1=NC3=CC=C(C=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{4-[(Z)-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B300934.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300936.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B300938.png)
![5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300939.png)
![N-[2,5-bis(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300940.png)
![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300942.png)
amino]acetamide](/img/structure/B300943.png)
amino]-N,N-diethylacetamide](/img/structure/B300945.png)

amino]-N-(3-methylphenyl)acetamide](/img/structure/B300950.png)
![N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300952.png)

amino]acetamide](/img/structure/B300954.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B300955.png)